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Compound of Interest

Compound Name: 2'-O-methyl-5-methyluridine

CAS No.: 55486-09-4

Cat. No.: B1634449

Get Quote

In the rapidly advancing field of RNA therapeutics, the chemical composition of the RNA

molecule itself is a critical determinant of its success. Unmodified RNA is often immunogenic

and susceptible to rapid degradation by ubiquitous nucleases. To overcome these hurdles,

researchers have turned to chemically modified nucleosides that enhance stability, reduce

innate immune recognition, and improve therapeutic efficacy. Among these, 2'-O-methyl-5-
methyluridine stands out as a "doubly modified" nucleoside, incorporating two key chemical

alterations to the standard uridine base.[1]

This nucleoside features a methyl group at the 2'-hydroxyl position of the ribose sugar and

another methyl group at the 5-position of the uracil base.[1] This unique combination imparts

significant advantages, making it an indispensable building block for a range of RNA-based

drugs, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA) therapies.[1]

[2][3] This guide provides a detailed overview of the applications of 2'-O-methyl-5-
methyluridine, the scientific rationale for its use, and comprehensive protocols for its

incorporation and analysis.

Table 1: Physicochemical Properties of 2'-O-methyl-5-methyluridine
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Property Value Source

Chemical Formula C₁₁H₁₆N₂O₆ [4]

Molar Mass ~272.25 g/mol [5]

Synonyms
2'-O-Methylribothymidine, 2'-O-

Methylthymidine
[4]

CAS Number 55486-09-4 [4][5]

PART 1: The Scientific Rationale for Modification
The decision to incorporate 2'-O-methyl-5-methyluridine is grounded in its ability to

fundamentally alter the biophysical and immunological properties of an RNA molecule. These

changes are not merely incremental; they are enabling features for therapeutic applications.

Pillar 1: Enhanced Nuclease Resistance
The 2'-hydroxyl group of the ribose sugar is a primary site for nuclease-mediated cleavage and

alkaline hydrolysis of the RNA backbone.[6][7] The addition of a methyl group at this position

(2'-O-methylation) creates steric hindrance, effectively shielding the phosphodiester bond from

enzymatic attack.[6][8] This modification significantly increases the half-life of the RNA

molecule in biological fluids, a prerequisite for any effective RNA therapeutic.[9]

Pillar 2: Increased Duplex Stability and Binding Affinity
For therapies like ASOs that rely on binding to a target RNA, high affinity is crucial. 2'-O-
methyl-5-methyluridine enhances this in two ways:

Sugar Conformation: The 2'-O-methyl group locks the ribose sugar into a C3'-endo

conformation, which is favorable for forming a stable A-form helix, the standard structure for

RNA-RNA or RNA-DNA duplexes.[1]

Base Stacking: The 5-methyl group on the uracil base (which effectively turns it into thymine)

improves base-stacking interactions within the duplex.[1]

Together, these effects lead to a significant increase in the melting temperature (Tm) of the

duplex, meaning more stable binding to the target sequence.[2][8] The incorporation of a 2'-O-
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Methyl RNA residue can increase the Tm of a duplex with RNA by approximately 1.3°C per

modification.[8]

Pillar 3: Modulation of Innate Immune Recognition
The human immune system has evolved to recognize foreign RNA, particularly viral RNA,

through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7), RIG-I,

and PKR.[10][11] Unmodified synthetic RNA can trigger these sensors, leading to an

inflammatory response and shutdown of protein translation, which is detrimental to therapeutic

efficacy.[10][12] Chemical modifications, including 2'-O-methylation and 5-methylation, can alter

the structure of the RNA to help it evade this immune surveillance.[2][11][12] While N1-

methylpseudouridine (m1Ψ) is famously used in COVID-19 vaccines for this purpose, a diverse

palette of modifications, including 2'-O-methylations, contributes to this immune-evasive

phenotype.[13][14]
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Caption: Benefits of 2'-O-methyl & 5-methyl modifications.
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PART 2: Application in Antisense Oligonucleotides
(ASOs)
ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA

target and modulate gene expression.[2] The enhanced stability and high target affinity

conferred by 2'-O-methyl-5-methyluridine make it a highly valuable modification for ASO

design, particularly in "gapmer" constructs where modified "wings" flank a central DNA gap that

activates RNase H cleavage of the target mRNA.[15]

Protocol: Solid-Phase Synthesis of a Modified ASO
This protocol outlines the conceptual workflow for synthesizing an ASO containing 2'-O-
methyl-5-methyluridine using automated phosphoramidite chemistry. This process requires

specialized equipment and reagents.

1. Preparation of the Phosphoramidite Monomer: The process begins with a custom-

synthesized 5'-O-DMT-2'-O-methyl-5-methyluridine phosphoramidite building block.[2] The

dimethoxytrityl (DMT) group protects the 5'-hydroxyl during synthesis and is removed at the

start of each coupling cycle.[2]

2. Automated Synthesis Cycle: The ASO is built on a solid support (e.g., controlled pore glass)

inside a synthesis column. Each cycle adds one nucleotide and consists of four steps:

Detritylation: An acid wash removes the DMT group from the 5'-end of the growing chain,

preparing it for the next monomer.

Coupling: The prepared phosphoramidite monomer is activated and added to the column,

where it couples with the free 5'-hydroxyl of the chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutations in the final product.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester.

3. Cleavage and Deprotection: Once the full-length sequence is synthesized, the ASO is

cleaved from the solid support, and all remaining protecting groups on the nucleobases and
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phosphate backbone are removed using a strong base (e.g., ammonium hydroxide).

4. Purification and Quality Control: The final product is purified, typically by High-Performance

Liquid Chromatography (HPLC), to isolate the full-length ASO from shorter, failed sequences.

The purity and identity are then confirmed using mass spectrometry and analytical HPLC.
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Caption: Workflow for automated solid-phase ASO synthesis.
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PART 3: Application in mRNA Therapeutics
For mRNA therapeutics, including vaccines, the goal is to maximize protein expression while

minimizing adverse immune reactions.[11] Incorporating modified nucleotides like 2'-O-methyl-
5-methyluridine (via its triphosphate form) during in vitro transcription (IVT) is a key strategy to

achieve this.[11][16] The modifications enhance the stability of the mRNA transcript and reduce

its recognition by innate immune sensors, leading to higher and more durable protein

production in vivo.[11][17][18]

Protocol: In Vitro Transcription (IVT) of Modified mRNA
This protocol provides a self-validating system for the enzymatic synthesis of mRNA where all

uridine residues are replaced by 2'-O-methyl-5-methyluridine.

1. Materials and Reagents:

Linearized DNA Template (plasmid or PCR product) containing a T7 promoter upstream of

the gene of interest and a poly(A) tail sequence.

2'-O-methyl-5-methyluridine-5'-triphosphate (m5mU-TP)

ATP, CTP, GTP solutions

T7 RNA Polymerase

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50

mM DTT)[19]

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

RNA purification kit (e.g., spin column-based)

2. IVT Reaction Setup:
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Assemble the reaction at room temperature in the order listed to prevent precipitation of the

DNA template by spermidine.

A positive control reaction using standard UTP and a negative control omitting the

polymerase should be run in parallel for validation.

Table 2: Example IVT Reaction Mix (20 µL Total Volume)

Component Final Concentration Volume (µL)

5x Transcription Buffer 1x 4.0

ATP, CTP, GTP (each) 2 mM 2.0 (of 20mM stock)

m5mU-TP 2 mM 2.0 (of 20mM stock)

Linearized DNA Template 50 ng/µL 1.0 (of 1µg/µL stock)

RNase Inhibitor 1 U/µL 0.5

T7 RNA Polymerase 2.5 U/µL 1.0

Nuclease-free Water - to 20.0

3. Reaction Incubation:

Mix the components gently by pipetting.

Incubate the reaction at 37°C for 2 to 4 hours.[20] Longer incubation times may increase

yield but can also lead to higher levels of byproducts like double-stranded RNA (dsRNA).

4. Template Removal:

Add 1 µL of DNase I to the reaction mix.

Incubate at 37°C for 15-30 minutes to degrade the DNA template.

5. RNA Purification:
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Purify the synthesized mRNA using an appropriate spin column purification kit according to

the manufacturer's protocol.[20]

Elute the final mRNA product in nuclease-free water.

Linearized DNA Template
(with T7 Promoter)

Incubation
(37°C, 2-4 hours)
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Caption: Workflow for in vitro transcription of modified mRNA.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Protocols_Methods_for_Incorporating_2_C_Methyluridine_into_RNA.pdf
https://www.benchchem.com/product/b1634449/docs?utm_src=pdf-body-img#introduction-a-doubly-modified-nucleoside-powering-next-generation-rna-medicines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634449?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PART 4: Quality Control and Analysis
Rigorous quality control is essential to ensure the synthesized RNA is full-length, pure, and

suitable for therapeutic applications.

1. Quantification:

Method: UV-Vis Spectrophotometry.

Procedure: Measure the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to

approximately 40 µg/mL of single-stranded RNA.

Purity Check: The A260/A280 ratio should be ~2.0. A lower ratio may indicate protein

contamination.

2. Integrity Analysis:

Method: Denaturing Gel Electrophoresis.

Procedure: Run the purified mRNA on a denaturing agarose or polyacrylamide gel alongside

an RNA ladder.

Validation: A sharp, single band at the expected size indicates that the transcript is full-length

and intact. The negative control lane (no polymerase) should be empty, while the positive

control (with UTP) should show a band of similar size.

3. Purity and Modification Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity

of the mRNA, separating the full-length product from abortive transcripts and potential

dsRNA contaminants.[10]

Reverse Transcription (RT) Stop Assay: The presence of a 2'-O-methyl group can cause

reverse transcriptase to pause or stop, especially at low dNTP concentrations.[7][21][22] This

property can be exploited in primer extension assays to confirm the presence of the

modification at specific sites.
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Mass Spectrometry: For definitive confirmation, enzymatic digestion of the RNA followed by

liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the presence of

2'-O-methyl-5-methyluridine within the transcript.

Conclusion and Future Outlook
2'-O-methyl-5-methyluridine is a powerful synthetic building block that addresses

fundamental challenges in RNA therapeutics. By conferring nuclease resistance, enhancing

target binding, and helping to mitigate innate immune responses, it has become a cornerstone

of modern oligonucleotide chemistry. Its applications in both gene silencing (ASOs) and protein

replacement (mRNA therapies) highlight its versatility. As the field of RNA medicine continues

to expand into new therapeutic areas, the strategic use of precisely engineered modifications

like 2'-O-methyl-5-methyluridine will be paramount in designing safer, more stable, and more

potent drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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